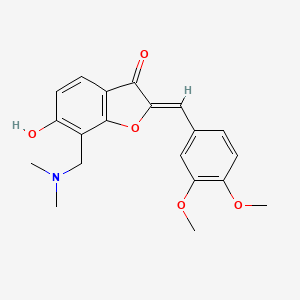![molecular formula C22H17Cl2F3N2O3S B2888967 N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide CAS No. 338407-60-6](/img/structure/B2888967.png)
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide is a useful research compound. Its molecular formula is C22H17Cl2F3N2O3S and its molecular weight is 517.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electropolymerization and Supercapacitors
Research on ionic liquids like N-butyl-N-methyl-pyrrolidinium trifluoromethanesulfonate and their use in electropolymerization processes for poly(3-methylthiophene) shows significant promise for the development of hybrid supercapacitors. These studies highlight the efficiency of using such compounds in creating materials with high electrochemical performance, suitable for energy storage technologies (Biso et al., 2008).
Anticancer Activity
Novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and tested for in vitro anticancer activity. These compounds, similar in structure to the one inquired, showed promising results against leukemia, colon cancer, and melanoma cells, indicating the potential of such chemicals in developing new anticancer therapies (Szafrański & Sławiński, 2015).
Photoinduced Electron Transfer
Studies on butyl pyridinium bis(trifluoromethanesulfonyl)imide (BuPyr-NTf2) and similar solvents have explored their dynamics in electron transfer reactions. These findings are pivotal in understanding the mechanisms behind photoinduced electron transfer, a process critical in various chemical reactions and potential applications in photovoltaics and photocatalysis (Vieira & Falvey, 2008).
High Conductivity Ionic Liquids
Research on the bis(trifluoromethanesulfonyl)imide ion and its salts with ammonium and pyrrolidinium cations has shown that these compounds can form molten salts with high conductivity at room temperature. This discovery is significant for the development of ionic liquids with applications in electrochemistry and energy storage (McFarlane et al., 2000).
Molecular Docking Studies
Docking studies of tetrazole derivatives, including compounds with structural similarities to the target chemical, have been conducted to evaluate their binding affinities and interactions within the active sites of enzymes like cyclooxygenase-2. These studies are crucial for drug discovery and development, offering insights into the molecular basis of compound efficacy and selectivity (Al-Hourani et al., 2015).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F3N2O3S/c23-15-6-8-16(9-7-15)29-20(30)11-10-19(33(31,32)17-4-2-1-3-5-17)21-18(24)12-14(13-28-21)22(25,26)27/h1-9,12-13,19H,10-11H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASWWAOHLRMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
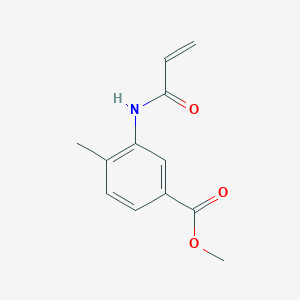
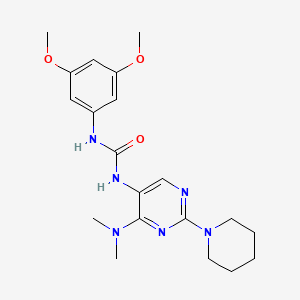
![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)
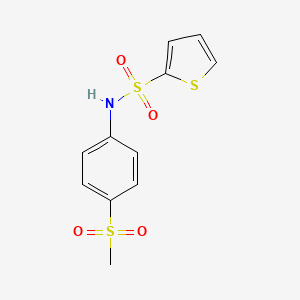
![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
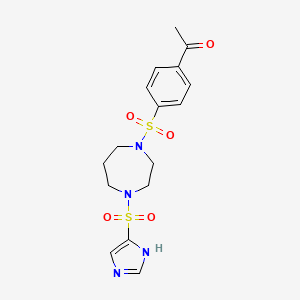
![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)
![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2888902.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)
